Gossypol Acetic Acid

Bcl-2 inhibitor tolerability apogossypol toxicity comparison in vivo MTD

Procure Gossypol Acetic Acid (CAS 5453-04-3) for its unique pan-Bcl-2 inhibitory profile, simultaneously blocking Bcl-2, Bcl-xL, Mcl-1, Bcl-W, and Bcl-B. This makes it indispensable for interrogating Mcl-1-mediated resistance, unlike selective inhibitors (e.g., ABT-199). The acetic acid complex ensures superior stability for synthesis of derivatives like apogossypol. For enantiomer-specific studies, the (-)-enantiomer (AT-101) uniquely induces sustained NOXA for sequential dosing regimens.

Molecular Formula C32H34O10
Molecular Weight 578.6 g/mol
CAS No. 5453-04-3
Cat. No. B7887318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol Acetic Acid
CAS5453-04-3
Molecular FormulaC32H34O10
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
InChIInChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
InChIKeyNIOHNDKHQHVLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol Acetic Acid CAS 5453-04-3: A Pan-Bcl-2 Inhibiting Polyphenolic Aldehyde from Cottonseed


Gossypol acetic acid (CAS 12542-36-8; synonymous with the acetate complex of gossypol, CAS 303-45-7) is a naturally occurring polyphenolic aldehyde isolated from plants of the genus Gossypium [1]. This compound functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, binding to Bcl-2, Bcl-xL, Mcl-1, Bcl-W, and Bcl-B with Ki values in the submicromolar to low micromolar range, thereby promoting apoptosis in susceptible cell populations [2]. It exists as two atropisomers—(+)-gossypol and (−)-gossypol (AT-101)—due to restricted rotation about the biaryl bond, with the (−)-enantiomer demonstrating markedly greater cytotoxic potency and being the primary focus of therapeutic development [1]. The acetic acid form is the standard complex for research applications due to improved stability and handling characteristics relative to the free base.

Why Gossypol Acetic Acid Cannot Be Substituted with Other Bcl-2 Inhibitors or Gossypol Derivatives


Gossypol acetic acid occupies a distinct niche that precludes simple substitution with alternative Bcl-2 family inhibitors (e.g., ABT-263, ABT-199) or even structurally related gossypol derivatives. While selective Bcl-2 inhibitors such as ABT-199 spare Mcl-1—a limitation that confers resistance in Mcl-1-dependent malignancies—gossypol's pan-Bcl-2 binding profile enables simultaneous targeting of multiple anti-apoptotic proteins [1]. Furthermore, its semi-synthetic derivative apogossypol, although less toxic in vivo, exhibits reduced cytotoxic potency in certain Bcl-2-overexpressing B-cell models [2]. Conversely, the (−)-enantiomer AT-101 demonstrates Mcl-1 selectivity via a distinct NOXA-induction mechanism not shared by other BH3 mimetics [3]. Thus, procurement decisions must be guided by the specific experimental or industrial endpoint: pan-Bcl-2 inhibition, enantiomer-specific potency, or the balance between efficacy and toxicity that each form presents.

Gossypol Acetic Acid (CAS 5453-04-3): Quantitative Differentiation Evidence for Procurement and Selection


In Vivo Tolerability: Apogossypol Permits 2- to 4-Fold Higher Dosing Than Gossypol Acetic Acid in Murine Models

In a direct head-to-head comparison using daily oral dosing in mice, the semisynthetic derivative apogossypol was tolerated at doses 2- to 4-fold higher than the parent compound gossypol (NSC19048) [1]. The major dose-limiting toxicities of gossypol were identified as hepatotoxicity and gastrointestinal toxicity, whereas apogossypol was substantially less toxic in both organ systems [1].

Bcl-2 inhibitor tolerability apogossypol toxicity comparison in vivo MTD

In Vitro Cytotoxicity: Apogossypol Exhibits Greater Potency Than Gossypol Against Bcl-2-Overexpressing Murine B Cells

In B cells derived from Bcl-2-transgenic mice—a model system that recapitulates Bcl-2-overexpressing human follicular lymphoma—apogossypol demonstrated superior cytotoxic potency relative to gossypol [1]. The LD50 values for apogossypol ranged from 3 to 5 μM, whereas gossypol required concentrations of 7.5 to 10 μM to achieve comparable cytotoxicity [1].

Bcl-2 transgenic B cells LD50 comparison lymphoma model

MCL1-Selective Mechanism: (−)-Gossypol (AT-101) Induces NOXA Accumulation Not Observed with Selective Bcl-2 Inhibitors

The (−)-enantiomer of gossypol, AT-101, exhibits a mechanism of MCL1 inhibition that is fundamentally distinct from that of selective Bcl-2 inhibitors such as ABT-199 or ABT-263 [1]. AT-101 induces high and sustained levels of the pro-apoptotic protein NOXA in carcinoma cell lines, an effect that is not recapitulated by selective Bcl-2 or Bcl-xL antagonists [1]. Notably, NOXA protein continues to accumulate for many hours after AT-101 washout, creating an extended temporal window for combination therapy with Bcl-2/Bcl-xL inhibitors [1].

MCL1 inhibition NOXA induction BH3 mimetic selectivity

Commercial Purity Specifications: HPLC Purity Ranges from 95% to >98% Across Major Suppliers

Commercial availability of gossypol acetic acid spans multiple purity grades, enabling selection based on experimental rigor and budget constraints. MilliporeSigma Supelco offers an analytical standard grade at 95% purity (HPLC) , whereas TCI Chemicals supplies material with minimum 98.0% purity by both HPLC area% and neutralization titration . MedChemExpress reports a higher purity of 99.75% for their catalog item .

analytical standard HPLC purity vendor comparison

Enantiomer-Dependent Potency: (−)-Gossypol Demonstrates Superior Anti-Proliferative Activity Relative to (+)-Gossypol

Gossypol exists as two atropisomers due to hindered rotation about the central biaryl bond. While both (+)-gossypol and (−)-gossypol bind to Bcl-2 and Bcl-xL with similar affinities (Ki values of 0.5-0.6 μM for Bcl-xL and 0.2-0.3 μM for Bcl-2) [1], the (−)-enantiomer (AT-101) is consistently more potent than the (+)-enantiomer in inhibiting cell growth and inducing apoptosis across multiple cancer cell lines [2]. In lymphoproliferative malignancy cell lines, AT-101 exhibits IC50 values ranging from 1.2 to 7.4 μM after 24 hours of treatment, decreasing to 0.3 to 1.7 μM after 72 hours [3].

enantiomer potency AT-101 stereochemistry-dependent activity

In Vivo Efficacy: Apogossypol Achieves Superior Splenomegaly Reduction Relative to Gossypol in Bcl-2-Transgenic Mice at MTD

When administered at their respective maximum tolerated doses in Bcl-2-transgenic mice, apogossypol demonstrated superior in vivo efficacy compared with gossypol [1]. Apogossypol treatment resulted in greater reduction of splenomegaly and more pronounced depletion of B-cell counts in the spleen than was achieved with gossypol at its MTD [1]. This efficacy advantage is attributable to the higher achievable plasma and tissue concentrations permitted by apogossypol's improved tolerability profile.

in vivo efficacy splenomegaly Bcl-2 transgenic mouse

Gossypol Acetic Acid: Optimal Procurement Use Cases Driven by Comparative Evidence


BH3 Mimetic Mechanistic Studies Requiring Pan-Bcl-2 Inhibition

Researchers investigating the functional redundancy of anti-apoptotic Bcl-2 family proteins in apoptosis regulation should select gossypol acetic acid for its broad binding profile. Unlike selective inhibitors (e.g., ABT-199, which spares Mcl-1) [1], gossypol inhibits Bcl-2, Bcl-xL, Mcl-1, Bcl-W, and Bcl-B, enabling experiments that interrogate the consequences of simultaneous blockade of multiple pro-survival pathways . This pan-inhibition property makes gossypol acetic acid particularly valuable for identifying Mcl-1-dependent resistance mechanisms and for benchmarking the selectivity of novel BH3 mimetics.

MCL1-Targeted Combination Therapy Design Using (−)-Gossypol (AT-101)

Investigators developing MCL1-directed therapeutic strategies should procure the enantiopure (−)-gossypol acetic acid (AT-101). AT-101 uniquely induces sustained NOXA accumulation—an effect not produced by selective Bcl-2 or Bcl-xL antagonists—thereby sensitizing carcinoma cells to subsequent treatment with Bcl-2/Bcl-xL inhibitors [1]. The prolonged post-washout NOXA persistence (many hours) creates an exploitable temporal window for sequential or pulsed dosing regimens, making AT-101 a critical tool compound for preclinical combination therapy optimization.

Comparative Toxicology Studies: Benchmarking Novel Bcl-2 Inhibitor Safety

Given the extensively characterized toxicity profile of gossypol—including hepatotoxicity and gastrointestinal toxicity documented in murine daily oral dosing studies [1]—gossypol acetic acid serves as an essential reference standard for toxicological benchmarking of next-generation Bcl-2 inhibitors. New chemical entities derived from the gossypol scaffold (e.g., apogossypol, apogossypolone, TW-37) are rationally designed to mitigate these toxicities, and direct comparative assessment against the parent compound is necessary to validate improved safety margins.

Synthetic Chemistry: Starting Material for Semi-Synthetic Derivative Preparation

Procurement of gossypol acetic acid is required for laboratories synthesizing semi-synthetic derivatives such as apogossypol, which is generated via removal of the two reactive aldehyde groups responsible for much of gossypol's toxicity [1]. The acetic acid complex form offers improved stability and handling characteristics compared to the free base during synthetic manipulations. Users performing structure-activity relationship (SAR) studies on the gossypol scaffold should obtain high-purity (>98% HPLC) material to minimize the impact of impurities on reaction yields and product characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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